molecular formula C7H16N2O2 B1414675 Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate CAS No. 1020932-71-1

Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate

Cat. No. B1414675
CAS RN: 1020932-71-1
M. Wt: 160.21 g/mol
InChI Key: KSYNQGOAGVDAPW-UHFFFAOYSA-N
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Description

“Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate” is a chemical compound . It is related to “2-Dimethylaminoethyl acrylate”, an unsaturated carboxylic acid ester having a tertiary amino group .


Molecular Structure Analysis

The molecular structure of “Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate” is represented by the InChI code 1S/C7H16N2O2/c1-9(2)5-4-8-6-7(10)11-3/h8H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate” has a molecular weight of 160.22 . It is a liquid at room temperature .

Scientific Research Applications

Gene Delivery

This compound, due to its positive charge, can form electrostatic complexes with anionic biomacromolecules such as DNA and RNA, making it useful for gene delivery applications .

Ocular Drug Delivery

It can interact with the mucosal gel layer of a mucosal membrane. This property allows it to be used in ocular drug delivery systems, such as a crosslinked nanogel loaded with pilocarpine hydrochloride for eye treatments .

Anticancer Therapy

The thermosensitive and crosslinked nanogel form of this compound has been exploited in anticancer therapy as a drug delivery system for chemotherapeutic agents like doxorubicin .

Polymer Production

It is commonly used in the production of cationic polymers that serve as flocculants, coagulants, dispersants, and stabilizers in various industrial processes .

Block Copolymer Synthesis

The compound can be used as a macro chain transfer agent in the synthesis of block copolymers, which have applications in creating stable latices for coatings and other materials .

Biocompatible Material Modification

It can be modified with poly(ethylene glycol) (PEG) to create amphiphilic block copolymers for biocompatible materials, utilizing efficient azide–alkyne “click” chemistry .

Temperature-responsive Materials

The compound can be used to synthesize star-shaped polymers that are temperature-responsive, which have potential applications in smart materials and sensors .

Stimuli-responsive Polymersomes

It forms part of a block copolymer that can create aggregates precipitating at higher temperatures due to the low critical solution temperature (LCST) property, useful in drug delivery and controlled release systems .

Safety And Hazards

“Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate” is classified as Acute Tox. 3 Oral 6.1D - Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . It is harmful if swallowed, fatal if inhaled, causes skin irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

methyl 2-[2-(dimethylamino)ethylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-9(2)5-4-8-6-7(10)11-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYNQGOAGVDAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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